molecular formula C10H19NO3 B1316978 Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate CAS No. 1519793-38-4

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate

Cat. No. B1316978
M. Wt: 201.26 g/mol
InChI Key: RLHMCXQTIPFLRQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular weight of 201.27 . It is also known by its CAS Number: 817554-87-3 .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is 1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate is a solid at room temperature . . The storage temperature varies, with some sources recommending room temperature and others recommending refrigeration .

Scientific Research Applications

Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor Intermediates

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. An efficient approach to synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, has been detailed, highlighting the compound's significance in medicinal chemistry for developing therapeutic agents (Chen Xin-zhi, 2011).

Mechanism Studies and Chemical Transformations

The compound is involved in intriguing chemical transformations, including an N→O tert-butyloxycarbonyl (Boc) group migration triggered by an alkoxide anion. This reaction involves an unusual nine-membered cyclic transition state, showcasing the compound's versatility in complex organic synthesis (F. Xue & R. Silverman, 2010).

Diels-Alder Reactions and Derivative Synthesis

It also plays a role in the preparation and Diels‐Alder reaction of 2‐amido substituted furans, illustrating its utility in constructing complex molecular architectures for potential pharmacological applications (A. Padwa, M. Brodney, & S. Lynch, 2003).

Enzyme-catalyzed Kinetic Resolutions

The compound has been the subject of enzyme-catalyzed kinetic resolutions, highlighting its potential in enantioselective synthesis and the production of chiral intermediates for further pharmaceutical development (F. Faigl, E. Kovács, Dóra Balogh, T. Holczbauer, M. Czugler, & B. Simándi, 2013).

Applications in Medicinal Chemistry

Additionally, the compound's derivatives have been explored for their medicinal chemistry applications, such as in the synthesis of dipeptidyl peptidase IV inhibitors, showcasing its importance in the development of therapeutic agents (R. Singh & T. Umemoto, 2011).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and other measures related to handling, storage, and disposal .

properties

IUPAC Name

tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHMCXQTIPFLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-2-methylpyrrolidine-1-carboxylate

CAS RN

1807941-04-3, 126874-66-6
Record name rac-tert-butyl (2R,3S)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
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Record name rac-tert-butyl (2R,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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